5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol
Description
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,9-11H,4H2,1H3 |
InChI Key |
KJZUJQOHESISLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile Hydrogenation
One established method involves the hydrogenation of hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile under acidic conditions using a palladium on charcoal catalyst. The process conditions and steps are as follows:
- Starting Material: Hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile dissolved in ethanol.
- Catalyst: 10% palladium on charcoal.
- Acidic Medium: Concentrated sulfuric acid is added to maintain acidic conditions.
- Hydrogenation Conditions: Hydrogen gas is introduced gradually over 2 hours at room temperature, followed by an additional hour of hydrogenation.
- Workup: Catalyst removal by hot filtration at 70°C; ethanol is partially removed by distillation; the product crystallizes as a hydrogen sulfate salt upon cooling to 0°C.
This method effectively reduces the nitrile group to the corresponding aminophenol intermediate, which can then be converted to the target compound. The use of ethanol as solvent and sulfuric acid to maintain acidity optimizes catalyst activity and product crystallization.
Cyanohydrin Formation and Subsequent Reduction
Another route involves the formation of a cyanohydrin intermediate from vanillin (4-hydroxy-3-methoxybenzaldehyde):
- Step 1: Vanillin is reacted with sodium cyanide in methanol at 0°C to form the cyanohydrin.
- Step 2: The reaction mixture is acidified with concentrated hydrochloric acid at 0–5°C.
- Step 3: The crude cyanohydrin is extracted with tert-butyl methyl ether, washed with bisulfite solution and water, and dried over sodium sulfate.
- Step 4: The cyanohydrin is then subjected to hydrogenation as described above to yield the target diol compound.
This method leverages the high reactivity of cyanohydrins and their facile conversion to aminophenols and subsequently to hydroxymethyl derivatives under controlled hydrogenation.
Electrophilic Aromatic Substitution and Methoxylation
Starting from catechol derivatives or methoxyphenol, the compound can be synthesized by:
- Electrophilic substitution reactions to introduce the hydroxymethyl group at the 5-position.
- Selective methylation of the hydroxyl group at position 3 to form the methoxy substituent.
- Controlled oxidation-reduction steps to ensure the correct placement and preservation of the ortho-dihydroxy system.
The reaction conditions typically involve:
- Use of suitable solvents such as alcohols (methanol, ethanol), chlorohydrocarbons (dichloromethane), or ethers (tetrahydrofuran).
- Catalysts including palladium on charcoal or other noble metals for hydrogenation.
- Acidic or neutral reaction media, often with acids like sulfuric acid or methanesulfonic acid to facilitate substitution and reduction steps.
- Temperature control ranging from -20°C to 100°C depending on the reaction step to optimize yield and minimize side reactions.
Reduction Using Boron Trifluoride Etherate and Triethylsilane
A patent-documented method describes the reduction of precursor compounds using a combination of boron trifluoride etherate and triethylsilane in a mixed solvent system (1,2-dichloroethane and acetonitrile), with sodium hydroxide/methanol as a base system:
- The precursor compound (e.g., halogenated phenolic intermediate) is first treated with sodium hydroxide in methanol.
- Subsequently, triethylsilane and boron trifluoride etherate are added to reduce the intermediate to the desired hydroxymethyl derivative.
- Reaction progress is monitored by HPLC or TLC until the disappearance of the starting material.
- The solvent system and reagent ratios are optimized to maximize yield and purity.
This method is advantageous for its mild reaction conditions and compatibility with sensitive functional groups.
Comparative Data Table of Preparation Methods
Analytical and Research Insights
- The hydrogenation steps are critical and must be carefully controlled to avoid catalyst poisoning, especially by free hydrogen cyanide generated during cyanohydrin hydrogenation.
- Solvent choice influences reaction kinetics and product crystallization; ethanol and mixed solvent systems are preferred for balancing solubility and reaction rate.
- Acidic conditions help maintain catalyst activity and promote product crystallization as hydrogen sulfate salts, facilitating purification.
- Monitoring techniques such as HPLC and TLC are essential for ensuring reaction completion and purity.
- The compound's phenolic and hydroxymethyl groups require gentle reaction conditions to prevent oxidation or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 5-(Carboxymethyl)-3-methoxybenzene-1,2-diol
Reduction: this compound alcohol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron donation, which can modulate the activity of enzymes and receptors. In biological systems, it may exert its effects by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Comparison with Similar Compounds
Substituent Variations in Benzene-1,2-diol Derivatives
The table below highlights key structural and functional differences between 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol and related compounds:
Key Structural and Functional Insights
- Halogenation vs. Methoxylation : Brominated analogs (e.g., 3-bromo-5-(hydroxymethyl)benzene-1,2-diol) exhibit enhanced bioactivity in marine environments, likely due to bromine's electronegativity and lipophilicity . In contrast, methoxy groups (as in the target compound) may reduce reactivity but improve solubility.
- Chain Length of Substituents : The hydroxypropyl group in 5-(3-hydroxypropyl)-3-methoxybenzene-1,2-diol increases hydrophobicity compared to the hydroxymethyl group, affecting its interaction with biological targets .
- Synthetic vs. Natural Origins: Synthetic derivatives (e.g., the target compound) are tailored for specific applications like fluorescence sensing, while natural analogs (e.g., bromophenols from algae) often display antioxidant or antimicrobial properties .
Biological Activity
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol, also known as homovanillic acid , is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C9H12O4
- Molecular Weight : 184.19 g/mol
- IUPAC Name : this compound
Antioxidant Properties
Homovanillic acid exhibits significant antioxidant activity, which has been demonstrated through various assays. It effectively scavenges free radicals and reduces oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases, including neurodegenerative disorders.
Cytotoxic Effects
Research indicates that homovanillic acid has cytotoxic effects against several cancer cell lines. In a study assessing its impact on human lung adenocarcinoma (A549) and melanoma (A375) cells, the compound demonstrated selective cytotoxicity with IC50 values of 10 µM and 5.7 µM, respectively . This suggests its potential as a chemotherapeutic agent.
Neuroprotective Effects
Homovanillic acid has been studied for its neuroprotective properties, particularly in models of Parkinson's disease. It appears to modulate dopaminergic signaling and may protect neurons from apoptosis induced by neurotoxic agents. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.
The biological effects of homovanillic acid are attributed to several mechanisms:
- Antioxidant Mechanism : By donating electrons to free radicals, it neutralizes oxidative species, thereby preventing cellular damage.
- Apoptosis Induction : In cancer cells, homovanillic acid triggers apoptotic pathways, leading to cell death.
- Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and cell proliferation, contributing to its anti-cancer and neuroprotective effects.
Table 1: Biological Activities of Homovanillic Acid
Q & A
Basic: What analytical techniques are recommended for characterizing 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol and ensuring purity?
Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Chromatography:
| Technique | Purpose | Key Parameters |
|---|---|---|
| 1H NMR | Structural confirmation | Chemical shifts (δ 6.5–7.5 ppm for aromatic protons) |
| HRMS | Molecular formula validation | Mass error < 2 ppm |
| HPLC | Purity assessment | Retention time consistency, absence of secondary peaks |
Basic: What synthetic routes are effective for preparing this compound?
Answer:
Synthesis typically involves protective group strategies to manage reactive hydroxyl groups:
- Step 1: Start with a precursor like 3-methoxybenzene-1,2-diol. Introduce hydroxymethyl via Friedel-Crafts alkylation using formaldehyde derivatives under acidic conditions .
- Step 2: Protect hydroxyl groups with acetyl or benzyl groups during synthesis to prevent undesired side reactions .
- Step 3: Deprotect using mild reagents (e.g., NaOH for acetyl groups) to restore free hydroxyls .
Critical Note: Monitor reaction progress via TLC and intermediate characterization (e.g., IR for carbonyl groups post-acetylation).
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often arise from:
- Assay conditions: Variations in pH, solvent (DMSO vs. aqueous), or incubation time alter reactivity .
- Cell line specificity: Test multiple cell lines (e.g., Hep-2 vs. HEK293) to confirm target selectivity .
- Compound stability: Degradation products (e.g., quinones from oxidation) may confound results. Validate stability under experimental conditions via HPLC monitoring .
Methodological Fix: Replicate studies with standardized protocols (e.g., ISO guidelines) and report batch-specific purity data (≥95% by HPLC).
Advanced: What strategies mitigate instability during experimental handling?
Answer:
The compound’s polyhydroxy structure makes it prone to oxidation and hygroscopicity:
- Storage: Use inert atmosphere (N₂/Ar) and 2–8°C to prevent oxidation and hydrolysis .
- Solvent selection: Prepare solutions fresh in degassed, anhydrous solvents (e.g., DMF or ethanol) with antioxidants like BHT (0.1% w/v) .
- Handling: Avoid prolonged exposure to light (use amber glassware) and humidity-controlled environments (<30% RH) .
Advanced: How can regioselective functionalization of the aromatic ring be achieved?
Answer:
The meta-methoxy and para-hydroxymethyl groups direct electrophilic substitution:
- Electrophilic Aromatic Substitution (EAS):
- Cross-Coupling Reactions:
Advanced: What computational methods aid in predicting the compound’s reactivity?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide inhibitor design .
- Chemometric Analysis: Use PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with observed bioactivities .
Basic: What are the key spectral signatures of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
